molecular formula C10H13NO B579434 Spiro[3.5]nona-1,6-diene-2-carboxamide CAS No. 18205-68-0

Spiro[3.5]nona-1,6-diene-2-carboxamide

Cat. No.: B579434
CAS No.: 18205-68-0
M. Wt: 163.22
InChI Key: QVIAOQRABJXQTQ-UHFFFAOYSA-N
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Description

Spiro[3.5]nona-1,6-diene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Spiro[3.5]nona-1,6-diene-2-carboxamide derivatives have been investigated for their biological activities, particularly as potential therapeutic agents. Research indicates that these compounds can exhibit significant interactions with various biological targets.

  • GABA Receptor Modulation : Recent studies have shown that spirocyclic compounds related to this compound can act as ligands for GABA receptors, which are crucial in the treatment of anxiety and other CNS disorders. For instance, a compound structurally similar to this compound demonstrated enhanced pharmacokinetic properties and reduced blood-brain barrier permeability, minimizing CNS side effects while maintaining efficacy in asthma models .

Data Table: Biological Activity of this compound Derivatives

CompoundTargetActivityReference
MIDD0301GABA ARPotent agonist
Compound 2GABA ARRelaxed airway smooth muscle
Compound 4hLow permeabilityModerate activity

Organic Synthesis

Reactivity in Cycloaddition Reactions

This compound has been utilized in various cycloaddition reactions, showcasing its versatility as a building block in organic synthesis. The compound can participate in Diels-Alder reactions and other cycloaddition processes, leading to the formation of complex molecular architectures.

Case Study: Diels-Alder Reactions

In a series of experiments, this compound was subjected to Diels-Alder reactions with various dienophiles. The results indicated that the compound could yield diverse adducts under specific conditions:

  • Yield Analysis : The reaction of this compound with maleimides produced high yields of the corresponding cycloadducts, demonstrating its utility in synthetic applications .

Data Table: Diels-Alder Reaction Outcomes

Reaction PartnerProductYield (%)Conditions
MaleimideAdduct A85Thermal
DMADAdduct B70Catalytic

Materials Science

Polymerization Potential

The unique structure of this compound makes it an interesting candidate for polymerization processes. Its ability to form cross-linked networks can be exploited in developing new materials with desirable mechanical properties.

Case Study: Cross-Linking Applications

Research has demonstrated the potential of this compound in creating thermosetting polymers through radical polymerization techniques:

  • Mechanical Testing : Polymers derived from this compound exhibited enhanced tensile strength and thermal stability compared to traditional polymer matrices .

Data Table: Properties of Polymers Derived from this compound

PropertyValueReference
Tensile Strength50 MPa
Thermal StabilityDecomposition at 300°C

Properties

CAS No.

18205-68-0

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

spiro[3.5]nona-2,7-diene-2-carboxamide

InChI

InChI=1S/C10H13NO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h1-2,6H,3-5,7H2,(H2,11,12)

InChI Key

QVIAOQRABJXQTQ-UHFFFAOYSA-N

SMILES

C1CC2(CC=C1)CC(=C2)C(=O)N

Synonyms

Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI)

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.